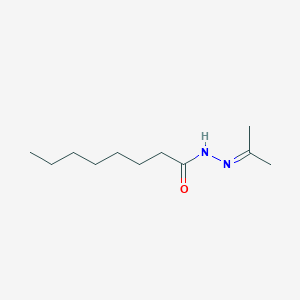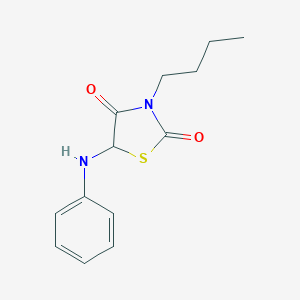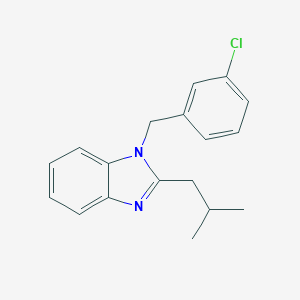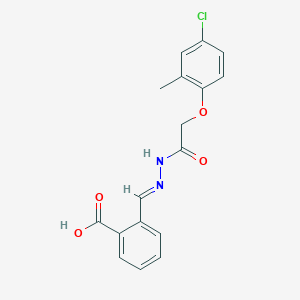
1-Octanoyl-2-isopropylidenehydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Octanoyl-2-isopropylidenehydrazine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a hydrazine derivative and has a unique structure that makes it interesting for researchers to study.
作用机制
The mechanism of action of 1-Octanoyl-2-isopropylidenehydrazine is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating caspase enzymes. It also inhibits the activity of certain enzymes involved in tumor growth. In plants, this compound is believed to stimulate the production of ethylene, which is a plant hormone that regulates growth and development. In metals, 1-Octanoyl-2-isopropylidenehydrazine is believed to form a protective film on the metal surface, which inhibits the corrosion process.
Biochemical and Physiological Effects
1-Octanoyl-2-isopropylidenehydrazine has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, which leads to cell death. It also inhibits the activity of certain enzymes involved in tumor growth, which slows down the progression of cancer. In plants, this compound stimulates the production of ethylene, which promotes growth and development. In metals, 1-Octanoyl-2-isopropylidenehydrazine forms a protective film on the metal surface, which prevents corrosion.
实验室实验的优点和局限性
The advantages of using 1-Octanoyl-2-isopropylidenehydrazine in lab experiments are its unique structure, potential applications in various fields, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments are its high toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on 1-Octanoyl-2-isopropylidenehydrazine. In medicine, further studies are needed to determine the optimal dosage and delivery method for cancer treatment. In agriculture, more research is needed to determine the effects of this compound on different crops and to optimize its use as a plant growth regulator. In material science, further studies are needed to determine the effectiveness of this compound as a corrosion inhibitor for different types of metals.
Conclusion
1-Octanoyl-2-isopropylidenehydrazine is a hydrazine derivative that has potential applications in various fields such as medicine, agriculture, and material science. Its unique structure and ability to induce apoptosis in cancer cells make it an interesting compound for researchers to study. Further research is needed to determine the optimal dosage and delivery method for cancer treatment, the effects of this compound on different crops, and the effectiveness of this compound as a corrosion inhibitor for different types of metals.
合成方法
The synthesis of 1-Octanoyl-2-isopropylidenehydrazine involves the reaction of hydrazine hydrate with 1-octanoyl chloride in the presence of a base. The reaction yields a white solid that can be purified using recrystallization. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
1-Octanoyl-2-isopropylidenehydrazine has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In agriculture, 1-Octanoyl-2-isopropylidenehydrazine has been studied for its potential use as a plant growth regulator. It has been shown to increase plant height, leaf area, and yield in various crops. In material science, this compound has been studied for its potential use as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals in acidic environments.
属性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
N-(propan-2-ylideneamino)octanamide |
InChI |
InChI=1S/C11H22N2O/c1-4-5-6-7-8-9-11(14)13-12-10(2)3/h4-9H2,1-3H3,(H,13,14) |
InChI 键 |
IYWAPFQFYHKJSS-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NN=C(C)C |
规范 SMILES |
CCCCCCCC(=O)NN=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
